molecular formula C23H18ClN5O2S B3014516 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904584-25-4

7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B3014516
CAS No.: 904584-25-4
M. Wt: 463.94
InChI Key: RJHCEYBRFAUCPY-UHFFFAOYSA-N
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Description

7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic heterocyclic compound featuring a triazoloquinazoline core. The molecule is substituted at three critical positions:

  • Position 3: A (3,4-dimethylphenyl)sulfonyl group, contributing to lipophilicity and steric bulk.
  • Position 5: An N-phenylamine moiety, which may influence binding interactions with biological targets.

The compound’s molecular formula is C25H21ClN5O2S, with a molecular weight of 491.99 g/mol .

Properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O2S/c1-14-8-10-18(12-15(14)2)32(30,31)23-22-26-21(25-17-6-4-3-5-7-17)19-13-16(24)9-11-20(19)29(22)28-27-23/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHCEYBRFAUCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine atom at the 7-position
  • Sulfonyl group attached to a dimethylphenyl moiety
  • Triazole and quinazoline rings , which are known for their diverse biological activities

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description References
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Demonstrates activity against a range of microbial strains.
Neuroprotective Potential protective effects in neurodegenerative models.
Anti-inflammatory Inhibits pathways associated with inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the compound's effect on MCF-7 breast cancer cells, showing a decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Colon Cancer Models : Another investigation revealed that the compound inhibited the growth of HT-29 colon cancer cells through modulation of the WNT/β-catenin signaling pathway, which is crucial for tumor progression.

Antimicrobial Activity

The compound has been tested against various bacterial strains and fungi. It exhibited notable activity against:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These findings suggest that it may serve as a potential lead for developing new antimicrobial agents.

Neuroprotective Effects

Research indicates that this compound may confer neuroprotective benefits in models of neurodegeneration. It appears to mitigate oxidative stress and neuronal cell death in experimental models.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties by modulating key signaling pathways involved in tumor growth. For instance, studies have shown that related compounds can inhibit the WNT/β-catenin signaling pathway, which is crucial in many cancers. In vitro assays demonstrated that these compounds can reduce cell viability in cancer cell lines by inducing apoptosis and increasing reactive oxygen species (ROS) production .

Case Study:
A study focused on a structurally analogous compound reported an EC50 value of 7.1 ± 0.6 μM against HCT116 cancer cells, suggesting that modifications to the triazoloquinazoline framework could yield potent anticancer agents .

Antimicrobial Properties

Compounds containing the triazole moiety have been studied for their antimicrobial effects. The sulfonamide group enhances the antibacterial activity by interfering with bacterial folate synthesis pathways. This characteristic makes such compounds potential candidates for developing new antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)
Compound ABacterial15
Compound BFungal20
7-Chloro...BacterialTBD

Synthetic Applications

The synthesis of 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can be achieved through various synthetic routes involving multi-step reactions. The development of efficient synthetic methodologies is crucial for producing this compound in sufficient quantities for research and potential clinical applications.

Synthetic Pathway Overview:

  • Starting Materials: Utilize readily available precursors.
  • Reagents: Employ sulfonyl chlorides and amines under controlled conditions.
  • Purification: Utilize crystallization or chromatography techniques to isolate the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazoline derivatives exhibit diverse pharmacological properties depending on substituent variations. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features & Implications Reference
7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-... Cl (7), (3,4-dimethylphenyl)sulfonyl (3), Ph (5) 491.99 High lipophilicity due to 3,4-dimethylphenyl group; potential enhanced target affinity.
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-... Cl (7), Ph-sulfonyl (3), 4-isopropylphenyl (5) 477.97 Reduced steric bulk compared to 3,4-dimethylphenyl; may improve solubility.
3-((2,5-Dimethylphenyl)sulfonyl)-N-(4-methylbenzyl)-... 2,5-dimethylphenyl-sulfonyl (3), 4-methylbenzyl (5) Not reported Benzylamine substituent could enhance blood-brain barrier penetration.
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-... 3,4-dimethylphenyl-sulfonyl (3), 2-methoxy-5-methylphenyl (5) Not reported Methoxy group introduces hydrogen-bonding potential; may modulate metabolic stability.
5-Chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline Cl (5), methylsulfonyl (2) 296.75 Simplified structure with fewer substituents; likely lower target specificity.

Key Findings from Structural Comparisons

Sulfonyl Group Variations: The (3,4-dimethylphenyl)sulfonyl group in the target compound increases lipophilicity compared to phenylsulfonyl (e.g., ) or methylsulfonyl (e.g., ) analogs. This may enhance membrane permeability but reduce aqueous solubility .

Amine Substituent Diversity :

  • The N-phenyl group in the target compound contrasts with N-benzyl () or N-(4-isopropylphenyl) () moieties. Aromatic amines (e.g., phenyl) may favor π-π stacking interactions, while alkyl/benzyl groups could improve pharmacokinetic profiles .
  • Methoxy-substituted aryl amines () may enhance metabolic stability via reduced cytochrome P450-mediated oxidation.

Synthetic Routes: Similar compounds are synthesized via sulfonylation of triazoloquinazoline precursors using sulfonyl chlorides (e.g., 3,4-dimethylbenzenesulfonyl chloride) in polar aprotic solvents like DMF .

Q & A

Q. What are the common synthetic routes for preparing 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

The synthesis typically involves cyclization of precursors such as hydrazinobenzoic acid derivatives with dithioimidocarbonates (e.g., dimethyl- or diphenyl-N-cyano-dithioimidocarbonate) in ethanol under basic conditions (e.g., triethylamine). Subsequent chlorination with phosphorus oxychloride and sulfonylation steps introduce the chloro and sulfonyl groups. Purification via column chromatography (e.g., gradient elution with ethyl acetate/light petroleum mixtures) is critical for isolating the final product .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups like sulfonyl (S=O) and triazole rings. X-ray crystallography provides definitive planar geometry of the triazoloquinazoline fused-ring system and intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Q. How should researchers handle safety and stability concerns during synthesis?

Key precautions include:

  • Avoiding exposure to heat/sparks (risk of decomposition).
  • Using fume hoods for reactions involving volatile reagents (e.g., POCl₃).
  • Storing the compound in airtight containers under inert gas to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step in the synthesis?

Yield optimization requires:

  • Controlling stoichiometry of the sulfonyl chloride reagent (1.1–1.5 equivalents).
  • Maintaining reaction temperatures between 0–5°C during sulfonylation to minimize side reactions.
  • Using polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Discrepancies may arise from dynamic rotational barriers in sulfonyl groups or hydrogen bonding. Solutions include:

  • Variable-temperature NMR to observe conformational changes.
  • Comparative analysis with crystallographic data to validate intramolecular interactions .

Q. How does the planarity of the triazoloquinazoline core influence molecular interactions?

The planar fused-ring system facilitates π-π stacking with aromatic residues in biological targets. The sulfonyl group’s orientation (59.3° tilt relative to the core in analogs) affects solubility and hydrogen-bonding capacity, which can be tuned via substituent modifications on the phenyl ring .

Q. What methodologies assess the compound’s stability under varying pH conditions?

Accelerated stability studies involve:

  • Incubating the compound in buffered solutions (pH 1–13) at 37°C.
  • Monitoring degradation via HPLC-MS to identify hydrolytic byproducts (e.g., cleavage of sulfonyl or triazole moieties) .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulations map interactions with enzymes (e.g., kinase ATP-binding pockets). These models prioritize substituents that enhance binding without compromising solubility .

Methodological Notes for Data Interpretation

  • Crystallographic Refinement: Use restraints for amino H-atoms (N–H = 0.88±0.01 Å) and isotropic thermal parameters to resolve disorder in sulfonyl groups .
  • Column Chromatography: Gradient elution (ethyl acetate:light petroleum, 2:8 to 3:7) effectively separates regioisomers in triazoloquinazoline derivatives .

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